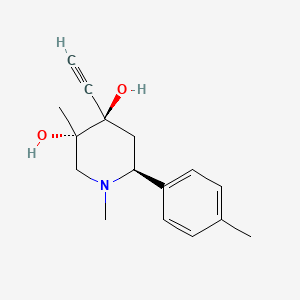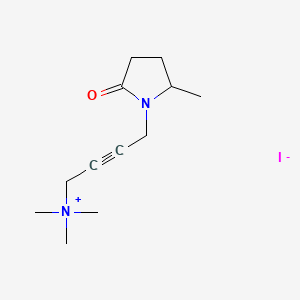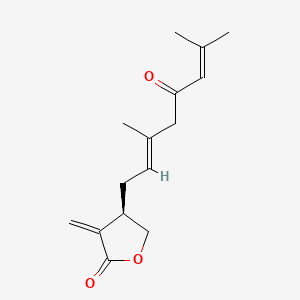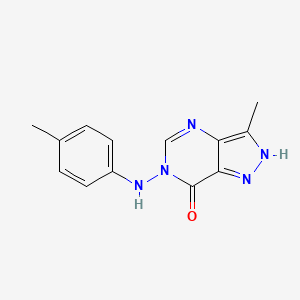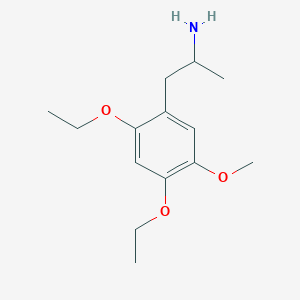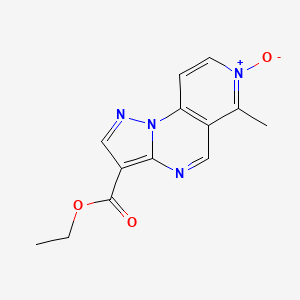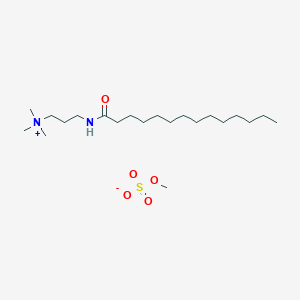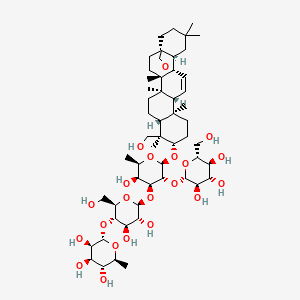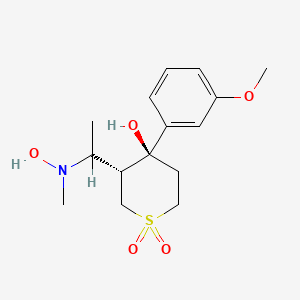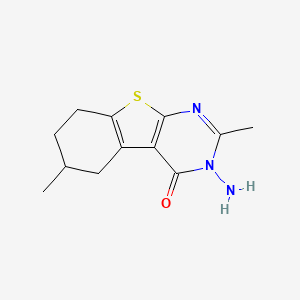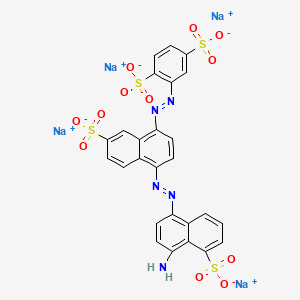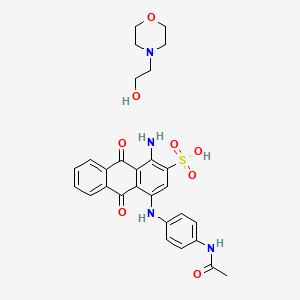
Einecs 277-233-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium aluminum sulfate can be synthesized through the reaction of aluminum sulfate with sodium sulfate under controlled conditions. The reaction typically occurs in an aqueous solution, where the two salts are mixed and allowed to react, forming sodium aluminum sulfate as a precipitate.
Industrial Production Methods
In industrial settings, sodium aluminum sulfate is produced by combining aluminum hydroxide with sulfuric acid to form aluminum sulfate. This aluminum sulfate is then reacted with sodium sulfate to produce sodium aluminum sulfate. The reaction is carried out in large reactors, and the product is subsequently purified and dried for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium aluminum sulfate undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form aluminum hydroxide and sodium sulfate.
Decomposition: At high temperatures, it decomposes to form aluminum oxide, sodium oxide, and sulfur dioxide.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction occurs at room temperature.
Decomposition: High temperatures (above 200°C) are required for decomposition.
Major Products Formed
Hydrolysis: Aluminum hydroxide and sodium sulfate.
Decomposition: Aluminum oxide, sodium oxide, and sulfur dioxide.
Wissenschaftliche Forschungsanwendungen
Sodium aluminum sulfate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples for microscopy.
Medicine: Utilized in certain pharmaceutical formulations.
Industry: Commonly used in water treatment, paper manufacturing, and as a food additive
Wirkmechanismus
The mechanism of action of sodium aluminum sulfate involves its ability to release aluminum ions in aqueous solutions. These aluminum ions can interact with various molecular targets, including proteins and nucleic acids, leading to changes in their structure and function. In industrial applications, the compound’s ability to form complexes with other ions is exploited for water purification and other processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aluminum sulfate: Similar in composition but lacks the sodium component.
Sodium sulfate: Contains sodium but lacks the aluminum component.
Potassium aluminum sulfate: Similar in structure but contains potassium instead of sodium.
Uniqueness
Sodium aluminum sulfate is unique due to its dual presence of sodium and aluminum ions, which allows it to participate in a wider range of chemical reactions and industrial applications compared to its similar compounds .
Eigenschaften
CAS-Nummer |
73019-12-2 |
|---|---|
Molekularformel |
C22H17N3O6S.C6H13NO2 C28H30N4O8S |
Molekulargewicht |
582.6 g/mol |
IUPAC-Name |
4-(4-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2-sulfonic acid;2-morpholin-4-ylethanol |
InChI |
InChI=1S/C22H17N3O6S.C6H13NO2/c1-11(26)24-12-6-8-13(9-7-12)25-16-10-17(32(29,30)31)20(23)19-18(16)21(27)14-4-2-3-5-15(14)22(19)28;8-4-1-7-2-5-9-6-3-7/h2-10,25H,23H2,1H3,(H,24,26)(H,29,30,31);8H,1-6H2 |
InChI-Schlüssel |
ZIBNGCRIJDMOEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O.C1COCCN1CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,3aR,6S,6aS)-3-(4-methylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;dihydrochloride](/img/structure/B15193350.png)
